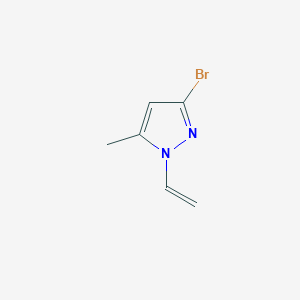

3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

923036-02-6 |

|---|---|

Molecular Formula |

C6H7BrN2 |

Molecular Weight |

187.04 g/mol |

IUPAC Name |

3-bromo-1-ethenyl-5-methylpyrazole |

InChI |

InChI=1S/C6H7BrN2/c1-3-9-5(2)4-6(7)8-9/h3-4H,1H2,2H3 |

InChI Key |

IEGRHTSSJLMBIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C=C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and properties of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Technical Whitepaper: 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Subtitle: A Bifunctional Heterocyclic Scaffold for Medicinal Chemistry and Polymer Science

Executive Summary

This compound (C₆H₇BrN₂) represents a specialized class of halogenated N-vinyl azoles. As a bifunctional building block, it bridges the gap between small-molecule medicinal chemistry and functional material synthesis. Its structure features two distinct reactive handles: an electrophilic vinyl group at the N1 position (capable of polymerization or cycloaddition) and a bromine atom at the C3 position (primed for transition-metal-catalyzed cross-coupling).

This guide details the molecular architecture, physiochemical properties, synthetic pathways, and reactivity profile of this compound, designed for researchers optimizing lead compounds or developing novel polymeric materials.

Molecular Architecture & Physiochemical Profile

The molecule consists of a five-membered pyrazole ring substituted at three positions. The regiochemistry is critical, particularly the proximity of the N1-vinyl group to the C5-methyl group.

Structural Analysis

-

Core:

-excessive aromatic heterocycle (Pyrazole). -

N1-Ethenyl (Vinyl): Acts as an electron-withdrawing group via induction but can donate electron density via resonance. It fixes the tautomeric equilibrium, locking the bond structure.

-

C3-Bromo: A stable halogen handle. In this position, it is activated for oxidative addition by palladium catalysts but is less labile than iodine.

-

C5-Methyl: Provides steric bulk adjacent to the N1-vinyl group.

-

Steric Note: The interaction between the C5-methyl and N1-vinyl protons creates a "proximal effect," often making this isomer thermodynamically less favored than its 1-vinyl-3-methyl regioisomer during synthesis. This steric crowding influences the planarity of the vinyl group relative to the ring, affecting conjugation.

-

Physiochemical Properties (Predicted & Derived)

| Property | Value / Description | Note |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Vinyl pyrazoles are often oils due to disrupted packing. |

| Boiling Point | ~210–220 °C (at 760 mmHg) | Estimated based on 1-methyl analog (204°C). |

| LogP (Octanol/Water) | ~2.1 – 2.4 | Bromine significantly increases lipophilicity. |

| pKa (Conjugate Acid) | ~2.0 | The N2 nitrogen is weakly basic; vinylation reduces basicity vs. N-alkyl. |

| Solubility | High in DCM, THF, DMSO | Poor water solubility. |

Synthetic Pathways and Regioselectivity

Synthesizing this compound requires overcoming the regioselectivity challenge inherent in N-substituting asymmetric pyrazoles.

Primary Route: N-Vinylation of 3-Bromo-5-methylpyrazole

The most direct route involves the reaction of the parent pyrazole with vinyl acetate or 1,2-dibromoethane (followed by elimination).

-

Challenge: The starting material exists as a tautomeric mixture: 3-bromo-5-methylpyrazole

5-bromo-3-methylpyrazole . -

Outcome: Alkylation/Vinylation usually yields a mixture of two isomers:

-

Target: 1-Ethenyl-3-bromo-5-methyl (Sterically hindered).

-

Isomer: 1-Ethenyl-5-bromo-3-methyl (Sterically favored).

-

-

Optimization: The use of specific catalysts (Hg(OAc)₂/H₂SO₄) or phase-transfer conditions can modulate the ratio, but chromatographic separation is often required.

Alternative Route: Cyclocondensation

To avoid separation, a de novo synthesis using a hydrazine derivative is preferred.

-

Reagents: 1,1-Dimethoxy-but-1-en-3-one (or equivalent 1,3-electrophile) + Hydrazine derivative.

-

Strategy: Using a pre-functionalized hydrazine (e.g., 2-bromoethylhydrazine) followed by elimination generates the vinyl group after ring formation, allowing for better regiocontrol based on the condensation kinetics.

Visualization of Synthesis & Regiochemistry

Caption: Synthetic divergence in N-vinylation. Path A yields the target but is often disfavored due to steric repulsion between the C5-Methyl and N1-Vinyl groups.

Reactivity Profile & Applications

This scaffold acts as a "linchpin" molecule, allowing orthogonal functionalization at the N1 and C3 positions.

C3-Bromine: The Coupling Handle

The bromine atom at C3 is electronically activated for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems common in kinase inhibitors.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

-

Heck Reaction: While possible, the N-vinyl group may compete; chemoselectivity must be managed by catalyst choice.

N1-Vinyl: The Polymer & Cycloaddition Handle[1]

-

Polymerization: The vinyl group allows this molecule to serve as a monomer. Radical polymerization yields polyvinyl pyrazoles, used in energetic materials or metal-chelating resins.

-

Cycloaddition: The alkene is electron-rich enough to participate in inverse-electron-demand Diels-Alder reactions or 1,3-dipolar cycloadditions, generating fused heterocyclic systems (e.g., pyrazolo-pyridines).

-

Functional Group Interconversion: The vinyl group can be oxidized to an epoxide (reactive electrophile) or reduced to an ethyl group (lipophilic anchor).

Reactivity Map

Caption: Orthogonal reactivity profile. Blue path utilizes the halogen handle; Red paths utilize the vinyl handle.

Experimental Protocol: Synthesis (Representative)

Note: Due to the specific nature of this isomer, this protocol is adapted from standard N-vinylation procedures for 3,5-disubstituted pyrazoles.

Objective: Synthesis of 1-vinyl-3-bromo-5-methylpyrazole via Transvinylation.

-

Reagents:

-

3-Bromo-5-methylpyrazole (1.0 eq)

-

Vinyl Acetate (Excess, solvent/reagent)

-

Mercury(II) Acetate (0.05 eq, Catalyst)

-

Concentrated H₂SO₄ (Trace)

-

-

Procedure:

-

Dissolve 3-bromo-5-methylpyrazole in vinyl acetate in a flame-dried flask.

-

Add Hg(OAc)₂ followed by a catalytic drop of H₂SO₄.

-

Reflux the mixture under nitrogen for 4–6 hours. Monitor by TLC (The vinyl product is less polar than the NH-pyrazole).

-

Quench: Cool to RT, neutralize with aqueous NaHCO₃.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

Purification (Critical): The crude will contain both 1-vinyl-3-bromo-5-methyl and 1-vinyl-5-bromo-3-methyl isomers. Separate via Flash Column Chromatography using a Hexane/EtOAc gradient. The 5-methyl isomer (Target) typically elutes second due to slightly higher polarity or distinct interaction with silica caused by the steric crowding.

-

-

Characterization (Expected):

-

1H NMR (CDCl₃): Look for the vinyl signals (dd, ~7.0 ppm, ~5.5 ppm, ~4.9 ppm). The methyl group at C5 will show a shift distinct from the C3-methyl isomer due to the shielding cone of the N-vinyl group.

-

Safety & Handling (MSDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

-

Irritation: Causes skin and serious eye irritation (H315+H319).

-

Sensitization: Vinyl compounds can be sensitizers.

-

-

Handling: Use in a fume hood. Avoid contact with strong oxidizers (vinyl group is susceptible).

-

Storage: Store at 2–8°C under inert gas (Argon). The vinyl group may undergo spontaneous polymerization if exposed to light or heat for prolonged periods; stabilizers (e.g., BHT) are often added.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

-

Silva, D. L., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3496. Retrieved from [Link]

-

Organic Chemistry Portal. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. Synlett. Retrieved from [Link]

Chemical stability of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Chemical Stability of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole in Organic Solvents

Abstract

This compound is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its chemical stability under various storage and reaction conditions. This technical guide provides a comprehensive overview of the factors governing the stability of this substituted pyrazole in organic solvents. We will delve into the theoretical underpinnings of its stability, predictable degradation pathways, and provide a robust framework for systematic stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this versatile molecule.

Introduction: The Pyrazole Core and the Influence of Substitution

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity contributes significantly to its inherent stability. However, the substituents on the pyrazole ring, namely the bromo, ethenyl (vinyl), and methyl groups in this compound, introduce specific electronic and steric features that profoundly influence its reactivity and degradation profile.

The electron-withdrawing nature of the bromine atom at the C3 position can affect the electron density of the pyrazole ring, potentially influencing its susceptibility to nucleophilic attack.[1] The vinyl group at the N1 position is a site of potential reactivity, susceptible to polymerization, oxidation, and addition reactions.[2] The methyl group at the C5 position, being an electron-donating group, can modulate the overall electron density and basicity of the pyrazole ring.[3][4]

Theoretical Framework for Stability Assessment

The stability of a chemical compound is not an absolute property but is dependent on its environment. For this compound in organic solvents, several factors must be considered:

-

Solvent Properties: The polarity, proticity, and coordinating ability of the solvent can influence degradation rates. Protic solvents may facilitate proton transfer and hydrolysis, while non-polar aprotic solvents are generally considered more inert.

-

Temperature: As with most chemical reactions, elevated temperatures will accelerate degradation processes.[5]

-

Light: The presence of chromophores, such as the pyrazole ring and the vinyl group, suggests potential photosensitivity. Exposure to UV or visible light could induce photochemical reactions.[5]

-

Oxygen: The vinyl group, in particular, may be susceptible to oxidation, leading to the formation of aldehydes, ketones, or epoxides. The pyrazole ring itself can also undergo oxidation, often indicated by a brown discoloration.[5]

-

Presence of Acids or Bases: Acidic or basic conditions can catalyze various degradation reactions, including hydrolysis and rearrangement. The pyrazole ring possesses both weakly acidic (N-H in unsubstituted pyrazoles) and weakly basic (the pyridine-like nitrogen) properties.[4]

Diagram: Factors Influencing Stability

Caption: Key environmental factors impacting the stability of the target molecule.

Predicted Degradation Pathways

Based on the structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated:

-

Oxidation of the Vinyl Group: This is a highly probable degradation route, potentially leading to the formation of an aldehyde, carboxylic acid, or epoxide.

-

Polymerization of the Vinyl Group: In the presence of radical initiators or certain catalysts, the vinyl group could undergo polymerization.

-

Hydrolysis: Although less likely for the vinyl group under neutral conditions, in the presence of strong acids, hydration to an alcohol could occur.

-

Photodegradation: UV irradiation could lead to complex degradation pathways, including ring opening or reactions involving the bromine atom.

-

Ring Opening: Under harsh conditions, the pyrazole ring itself may undergo cleavage.[6]

Diagram: Potential Degradation Pathways

Caption: Postulated degradation pathways for the title compound.

Experimental Design for Stability Assessment: A Forced Degradation Study Protocol

To systematically evaluate the chemical stability of this compound, a forced degradation study is recommended.[7][8] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions to identify potential degradation products and pathways.[7][9]

Materials and Reagents

-

This compound (high purity)

-

Organic Solvents (HPLC grade): Acetonitrile, Methanol, Dichloromethane, Toluene, Tetrahydrofuran

-

Reagents for Stress Conditions: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

-

HPLC Mobile Phase: Acetonitrile, Water (HPLC grade), Formic acid or other suitable modifier

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Caption: Workflow for a forced degradation study.

Detailed Protocols

Protocol 1: Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in each of the selected organic solvents (Acetonitrile, Methanol, Dichloromethane, Toluene, THF).

-

Use these stock solutions for the subsequent stress studies.

Protocol 2: Stress Conditions

For each solvent, subject the stock solution to the following conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal: Incubate the stock solution at 60°C in a light-protected environment.

-

Photolytic: Expose the stock solution to light as per ICH Q1B guidelines.

For each condition, also prepare a control sample stored at ambient temperature and protected from light.

Protocol 3: Time-Point Analysis

-

Withdraw aliquots from each stressed and control sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration for HPLC analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable starting point.[10]

Table 1: Example RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm and 254 nm (or DAD for peak purity) |

| Injection Volume | 10 µL |

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to obtain molecular weight and fragmentation data.

Data Interpretation and Reporting

The primary goal is to determine the rate and extent of degradation under each stress condition and in each solvent.

Quantitative Analysis

The percentage of degradation can be calculated using the following formula:

The results should be tabulated for easy comparison across different conditions and solvents.

Table 2: Hypothetical Stability Data Summary

| Stress Condition | Solvent | % Degradation (48h) | Major Degradant (m/z) |

| Acidic (0.1M HCl) | Methanol | 15% | [Hypothetical m/z] |

| Basic (0.1M NaOH) | Acetonitrile | 5% | [Hypothetical m/z] |

| Oxidative (3% H₂O₂) | Dichloromethane | 40% | [Hypothetical m/z] |

| Thermal (60°C) | Toluene | <2% | - |

| Photolytic | THF | 25% | [Hypothetical m/z] |

Qualitative Analysis

-

Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound and ensure that co-eluting peaks are not interfering with the quantification.

-

Degradant Identification: Utilize LC-MS data to propose structures for the major degradation products. The mass-to-charge ratio (m/z) and fragmentation patterns will be key to this elucidation.

Recommendations for Storage and Handling

Based on the anticipated stability profile, the following general recommendations can be made for the storage and handling of this compound:

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photodegradation.[5]

-

Solvent Selection: For short-term storage in solution, a non-polar aprotic solvent is likely to be preferable. For reactions, the choice of solvent should be carefully considered based on the reaction conditions and potential for degradation.

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents unless they are part of a controlled chemical transformation.

Conclusion

While specific experimental data for this compound is not extensively available in the public domain, a thorough understanding of pyrazole chemistry allows for the prediction of its stability profile and the design of a robust experimental plan for its assessment. The forced degradation study outlined in this guide provides a comprehensive framework for identifying the critical factors that influence the stability of this important synthetic intermediate. The results of such a study are invaluable for ensuring the quality, efficacy, and safety of downstream products in the pharmaceutical and agrochemical industries.

References

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

-

Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Organic Chemistry Portal. [Link]

-

Forced degradation studies. MedCrave online. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group. [Link]

Sources

- 1. CAS 57097-81-1: 3-bromo-5-methyl-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. ijcpa.in [ijcpa.in]

Literature review of 1-ethenyl pyrazole derivatives in medicinal chemistry

This technical guide provides a comprehensive review of 1-ethenyl pyrazole (N-vinyl pyrazole) derivatives, focusing on their synthesis, reactivity, and application in medicinal chemistry.

Executive Summary

1-Ethenyl pyrazoles (also known as N-vinyl pyrazoles ) represent a unique class of heterocyclic building blocks. Unlike their C-vinyl counterparts (e.g., 4-vinyl or 5-vinyl pyrazoles), which often serve as stable pharmacophores in drugs like DNA gyrase inhibitors, N-vinyl pyrazoles are primarily characterized by their high reactivity and utility as synthetic intermediates.

In medicinal chemistry, they function as:

-

Masked Acetaldehyde Equivalents: Under hydrolytic conditions, the N-vinyl group can release acetaldehyde, a property that influences their metabolic stability and toxicity profile.

-

Precursors to Indazoles: They are critical intermediates in the synthesis of indazoles, a scaffold found in numerous anticancer and anti-inflammatory drugs.

-

Tunable Michael Acceptors: While less reactive than acrylamides, the N-vinyl group can participate in thiol-Michael additions under specific conditions, offering potential as "slow-acting" covalent warheads.

Chemical Identity & Structural Logic

The 1-ethenyl group attaches a vinyl moiety (

| Feature | Description | Medicinal Chemistry Implication |

| Electronic Effect | The N-vinyl group is electron-withdrawing via resonance but donating via induction. | Reduces the basicity of the pyrazole N-2 nitrogen. |

| Reactivity | Acts as a Michael acceptor and a dienophile. | Allows for cycloadditions (e.g., to form indazoles) and polymerization. |

| Stability | Susceptible to acid-catalyzed hydrolysis. | ADME Alert: In vivo hydrolysis releases acetaldehyde (toxic) and the parent pyrazole. |

Synthetic Methodologies & Protocols

A. Strategic Synthesis Overview

The synthesis of 1-ethenyl pyrazoles is dominated by three primary strategies: Direct Vinylation (using acetylene), Dehydration (from hydroxyethyl precursors), and Elimination (from haloethyl precursors).

B. Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis (Dehydrochlorination)

Best for: Scalable synthesis of substituted 1-vinyl pyrazoles without high-pressure equipment.

Reaction:

Step-by-Step Methodology:

-

Alkylation:

-

Dissolve the substituted pyrazole (10 mmol) in 1,2-dichloroethane (DCE) (20 mL). Note: DCE acts as both reactant and solvent.

-

Add tetrabutylammonium bromide (TBAB) (0.5 mmol) as the phase transfer catalyst.

-

Add finely powdered NaOH (40 mmol).

-

Reflux the mixture for 5–8 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Checkpoint: Formation of the intermediate 1-(2-chloroethyl)pyrazole.[1]

-

-

Elimination (Dehydrochlorination):

-

Without isolation (one-pot variant) or after isolation of the intermediate, add excess 50% aqueous NaOH .

-

Heat the biphasic mixture to 80–90°C with vigorous stirring for 4 hours.

-

Mechanism:[1][2][3][4][5][6] The PTC transports hydroxide ions into the organic phase, facilitating E2 elimination of HCl.

-

-

Work-up:

-

Cool to room temperature. Separate the organic layer.[7]

-

Extract the aqueous layer with dichloromethane (

). -

Dry combined organics over anhydrous

. -

Concentrate under reduced pressure.

-

Purification: Distillation under vacuum (for liquids) or recrystallization from ethanol (for solids).

-

Protocol 2: Dehydration of 1-(2-Hydroxyethyl)pyrazoles

Best for: Laboratory-scale synthesis avoiding toxic chlorinated solvents.

Step-by-Step Methodology:

-

Precursor Synthesis: React pyrazole with ethylene carbonate or 2-chloroethanol to yield 1-(2-hydroxyethyl)pyrazole.

-

Dehydration:

-

Mix 1-(2-hydroxyethyl)pyrazole (10 mmol) with potassium hydroxide (KOH) flakes (20 mmol).

-

Heat the mixture in a distillation apparatus under reduced pressure (10–20 mmHg) at 150–180°C.

-

The product, 1-vinylpyrazole, co-distills with water as it forms.

-

Validation: Collect the distillate, dry over

, and redistill to obtain pure product.

-

Medicinal Chemistry Applications & SAR

The "Building Block" Paradigm

The primary value of 1-ethenyl pyrazoles lies in their transformation into bioactive scaffolds. They are not typically the "drug" but the "key" to the drug.

-

Indazole Synthesis: 1-Vinyl pyrazoles undergo thermal rearrangement (often requiring high temperatures or flash vacuum pyrolysis) to form indazoles. Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib ).

-

Polymer Therapeutics: N-vinyl pyrazoles are used as monomers to create water-soluble polymers that can serve as drug delivery vehicles or enzyme immobilizers.

Covalent Inhibition Potential

Recent trends in "Targeted Covalent Inhibitors" (TCIs) have renewed interest in vinyl heterocycles.

-

Mechanism: The vinyl group can react with nucleophilic cysteine residues in a protein pocket via Michael addition.

-

Tunability: Unlike highly reactive acrylamides, N-vinyl pyrazoles are less electrophilic. This "attenuated reactivity" is advantageous for targeting specific cysteines without causing non-specific toxicity (off-target labeling).

ADME & Toxicity Considerations

-

Hydrolysis Risk: In acidic physiological environments (e.g., stomach), 1-ethenyl pyrazoles can hydrolyze.

-

Toxicity: The release of acetaldehyde is a significant liability. Therefore, stable analogs (e.g., styryl or

-substituted vinyl) are preferred for oral drugs, while simple N-vinyl groups are restricted to chemical probes or intermediates.

Visualizations

Figure 1: Synthetic Pathways & Reactivity Map

The following diagram illustrates the central role of 1-vinyl pyrazole as a divergent intermediate.

Caption: Divergent synthesis and reactivity profile of 1-ethenyl pyrazole, highlighting its dual role as a synthetic intermediate and a potential metabolic liability.

Figure 2: Structure-Activity Relationship (SAR) Logic

Logic for modifying the N-vinyl core for medicinal utility.

Caption: SAR logic for 1-ethenyl pyrazoles. Unsubstituted vinyl groups are metabolically unstable;

References

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2022.

-

Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications, 2024.[3]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.

-

Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Advances, 2018.

-

Potent DNA gyrase inhibitors; novel 5-vinylpyrazole analogues with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 2004.

Sources

- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. [repository.cam.ac.uk]

- 7. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermodynamic Characterization of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the critical thermodynamic properties of the novel compound, 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole (CAS No. 923036-02-6). In the absence of established experimental data for this specific molecule, this document serves as a detailed protocol and advisory for researchers aiming to characterize its melting point, enthalpy of fusion, and thermal stability. The methodologies outlined herein are grounded in established principles of thermal analysis, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, this guide introduces the utility of computational chemistry as a predictive tool for estimating these properties, offering a valuable preliminary assessment prior to empirical investigation. The protocols are designed to ensure scientific rigor, data integrity, and to provide the foundational physicochemical understanding necessary for applications in drug development and materials science.

Introduction and Scientific Context

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical scaffolds. The introduction of a vinyl (ethenyl) group at the 1-position and a bromine atom at the 3-position creates a unique electronic and structural profile, suggesting potential applications as a reactive intermediate in organic synthesis or as a pharmacologically active agent.

A thorough understanding of the thermodynamic properties of any new chemical entity is a non-negotiable prerequisite for its advancement through the development pipeline. The melting point, in particular, is a fundamental indicator of purity and is critical for formulation and polymorph screening. The enthalpy of fusion provides insight into the intermolecular forces within the crystal lattice, while thermal stability data from TGA is essential for assessing degradation pathways and defining safe handling and storage conditions.[1][2][3]

This guide, therefore, is structured to provide both the theoretical underpinnings and the practical, step-by-step methodologies for the comprehensive thermodynamic characterization of this compound.

Synthesis, Purification, and Sample Preparation

While specific synthesis routes for this compound are not extensively documented in publicly available literature, general synthetic strategies for substituted pyrazoles often involve the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[4] For the target molecule, a plausible route could involve the reaction of a suitably substituted hydrazine with a functionalized diketone, followed by vinylation and bromination steps.

Crucial Consideration: Sample Purity

The accuracy of thermodynamic measurements is exquisitely sensitive to the purity of the sample. Impurities can lead to a depression and broadening of the melting point, and can introduce artifacts in both DSC and TGA thermograms.

Recommended Purification Protocol:

-

Initial Purification: Following synthesis, the crude product should be purified using column chromatography on silica gel, employing a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).

-

Recrystallization: The purified solid should be recrystallized from a suitable solvent or solvent mixture to obtain a highly crystalline material. The choice of solvent should be determined empirically to provide good solubility at elevated temperatures and poor solubility at room temperature or below.

-

Drying: The crystalline product must be thoroughly dried under high vacuum to remove any residual solvent, which could otherwise interfere with the thermal analysis.

-

Purity Assessment: The purity of the final sample should be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A purity of >99.5% is recommended for accurate thermodynamic characterization.

Experimental Determination of Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is the primary technique for the precise determination of melting point and the enthalpy of fusion (ΔHfus).[5][6][7][8] DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8]

Principle of DSC for Melting Analysis

As the sample is heated, it reaches its melting point and undergoes a phase transition from solid to liquid. This is an endothermic process, meaning the sample absorbs heat. This absorption of heat creates a temperature difference between the sample and the reference, which is detected by the instrument and recorded as a peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.[8][9]

Detailed Experimental Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified and dried this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation or volatilization during heating.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as the reference.

-

DSC Program:

-

Equilibrate the sample at a temperature at least 25°C below the expected melting point.

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature at least 25°C above the completion of the melting transition.

-

Maintain a constant flow of an inert purge gas, such as nitrogen or argon, throughout the experiment to create a reproducible atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

From the resulting thermogram, determine the onset temperature of the endothermic melting peak. This is the melting point (Tm).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

-

Data Presentation

The experimentally determined values should be recorded in a clear and organized manner.

| Thermodynamic Parameter | Experimental Value |

| Melting Point (Tm) | e.g., 85.4 °C |

| Enthalpy of Fusion (ΔHfus) | e.g., 120.7 J/g |

| Molar Enthalpy of Fusion (ΔHfus,m) | Calculated in kJ/mol |

Note: The values in the table are hypothetical and should be replaced with experimental data.

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination by DSC.

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a material.[1][3] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][10]

Principle of TGA for Stability Analysis

A sample is placed on a sensitive microbalance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. A loss in mass indicates decomposition or volatilization of the sample. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability.[1][11]

Detailed Experimental Protocol for TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound into a tared TGA pan (typically ceramic or platinum).

-

TGA Program:

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min or 20°C/min.

-

Maintain a controlled atmosphere, typically an inert nitrogen atmosphere, to prevent oxidation.

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) against temperature.

-

Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.

-

Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Data Presentation

The key thermal stability parameters should be summarized in a table.

| Thermal Stability Parameter | Experimental Value |

| Onset of Decomposition (Td) (5% mass loss) | e.g., 215 °C |

| Temperature of Maximum Decomposition Rate | e.g., 250 °C |

| Residual Mass at 600 °C | e.g., 1.2% |

Note: The values in the table are hypothetical and should be replaced with experimental data.

Caption: Workflow for Thermal Stability Assessment by TGA.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules.[12] These methods are particularly valuable for novel compounds where experimental data is not yet available.

Methods for Melting Point Prediction

Predicting melting points with high accuracy is notoriously difficult due to the complex interplay of intermolecular forces in the crystalline state. However, Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms have shown increasing promise.[13][14][15][16] These models use a molecule's structural features (descriptors) to predict its melting point based on large datasets of known compounds.[14][15]

Quantum Mechanical Calculations for Thermodynamic Properties

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate gas-phase thermodynamic properties like enthalpy and entropy.[12] While these methods do not directly predict the melting point of a solid, they can provide valuable insights into the molecule's intrinsic stability and energetics. For pyrazole derivatives, methods like G4 and G3MP2 have shown excellent agreement with experimental data for gas-phase enthalpies of formation.

Recommended Computational Approach:

-

Molecular Structure Optimization: Obtain the lowest energy conformation of this compound using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Melting Point Prediction: Utilize a validated machine learning-based melting point predictor. Input the SMILES string of the molecule to obtain an estimated melting point.

-

Gas-Phase Thermodynamics: Perform frequency calculations at the same level of theory to obtain the enthalpy, entropy, and Gibbs free energy in the gas phase.

Conclusion

The thermodynamic characterization of this compound is a critical step in its development for any potential application. This guide provides a robust framework for obtaining the necessary data through a combination of established experimental techniques and modern computational methods. Adherence to the detailed protocols for DSC and TGA will ensure the generation of high-quality, reliable data for the melting point, enthalpy of fusion, and thermal stability. These parameters, once determined, will form a cornerstone of the physicochemical profile of this novel compound, enabling informed decisions in future research and development endeavors.

References

-

Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. Available at: [Link]

-

(PDF) Prediction of Melting Temperature of Organic Molecules using Machine Learning. ResearchGate. Available at: [Link]

-

Differential Scanning Calorimetry (DSC). METTLER TOLEDO. Available at: [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Pulsus Group. Available at: [Link]

-

Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Guillaume2126/Melting-point-predictor. GitHub. Available at: [Link]

-

What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc. Available at: [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ResearchGate. Available at: [Link]

-

Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. ScienceDirect. Available at: [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. Available at: [Link]

-

Thermogravimetric analysis. Wikipedia. Available at: [Link]

-

DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available at: [Link]

-

Thermogravimetric Analysis (TGA). Mechanical Testing and Thermal Characterisation Laboratory. Available at: [Link]

-

Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research. Available at: [Link]

-

Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Differential scanning calorimetry. Wikipedia. Available at: [Link]

-

Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. SKZ Industrial. Available at: [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. Available at: [Link]

-

3-bromo-5-methyl-1H-pyrazole. PubChem. Available at: [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: [Link]

-

N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

-

On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. SciSpace. Available at: [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. torontech.com [torontech.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. mt.com [mt.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]

- 11. skztester.com [skztester.com]

- 12. longdom.org [longdom.org]

- 13. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 16. jsr.org [jsr.org]

A Technical Guide to the Safe Handling of Brominated Vinyl Pyrazoles for Laboratory Professionals

Introduction: The Double-Edged Sword of Reactivity

Brominated vinyl pyrazoles represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The pyrazole core is a well-established scaffold in numerous pharmacologically active molecules, while the bromine atom and vinyl group serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions and other transformations.[1][2][3] This inherent reactivity, however, necessitates a thorough understanding of the associated hazards and the implementation of rigorous safety protocols.

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety data and handling precautions for brominated vinyl pyrazoles. As specific toxicological data for this niche subclass of compounds are often limited, this document synthesizes information from the constituent chemical moieties—the pyrazole ring, the vinyl group, and the halogen substituent—to build a robust safety framework. Adherence to these guidelines is crucial for mitigating risks and fostering a proactive safety culture in the laboratory.[4][5]

Toxicological Profile and Hazard Identification

A comprehensive risk assessment begins with understanding the intrinsic hazards of the substance. The toxicological profile of brominated vinyl pyrazoles can be inferred by examining its core components.

The Pyrazole Core: Biological Activity and Systemic Effects

The pyrazole nucleus is not inert. Many pyrazole derivatives are biologically active, which is the basis for their use in pharmaceuticals.[6] However, this activity can also manifest as toxicity.

-

Acute Toxicity: Pyrazole itself is classified as harmful if swallowed and toxic in contact with skin.[7][8][9]

-

Organ-Specific Effects: Prolonged or repeated exposure to certain pyrazoles can cause damage to specific organs, including the spleen and thyroid.[8][9]

-

Mitochondrial Toxicity: Some pyrazole-based carboxamides have demonstrated acute toxicity in animal models, linked to the inhibition of the mitochondrial respiration system.[10] This is a critical consideration in drug development, as in vitro cell viability assays may not always predict such in vivo toxicity.[10]

-

Irritation: Pyrazoles are often categorized as causing skin irritation and serious eye damage.[7][8][11][12]

The Vinyl Group: A Site of High Reactivity

The vinyl moiety introduces a point of unsaturation that is susceptible to various chemical transformations. This reactivity is useful synthetically but also presents safety challenges.

-

Reactive Intermediates: Vinyl groups can function as electrophiles, nucleophiles, or radical acceptors, allowing them to participate in a wide range of reactions, some of which could be unexpectedly rapid or exothermic.[13]

-

Genotoxicity and Carcinogenicity: While not universal, some N-vinyl compounds, such as N-vinyl carbazole, have shown genotoxic effects. N-vinyl pyrrolidone has been identified as a carcinogen in animal studies, even without apparent genotoxicity, highlighting the complex toxicological profiles of vinyl-containing molecules.[14]

The Bromine Substituent: Hazards of Halogenation

The presence of a bromine atom places these compounds in the category of halogenated organics, which requires special handling and disposal considerations.

-

Environmental Persistence: Many halogenated organic compounds are persistent in the environment.

-

Combustion Byproducts: Improper incineration of brominated waste can lead to the formation of highly toxic byproducts, such as hydrogen bromide (HBr) and polybrominated dibenzodioxins.[15][16] This is why segregation from non-halogenated waste is critical.[15]

-

Inherent Toxicity: Bromine-containing compounds can be toxic and corrosive.[17]

Synthesized Hazard Profile

Based on the analysis of the constituent parts, brominated vinyl pyrazoles should be treated as potentially hazardous substances. The table below summarizes the anticipated GHS classifications based on data from analogous compounds.

| Hazard Class | GHS Category | Hazard Statement | Basis of Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on pyrazole and its derivatives.[7][8][9][11] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Based on pyrazole classification.[7][8][9] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Common classification for pyrazole derivatives.[7][11][12] |

| Serious Eye Damage | Category 1/2 | H318/H319: Causes serious eye damage/irritation | Common classification for pyrazole derivatives.[7][11][12] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | A potential hazard for powdered or volatile compounds.[11][18] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure | Documented for pyrazole (spleen, thyroid).[8][9] |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | A common concern for halogenated organic compounds.[7][9] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of brominated vinyl pyrazoles, including weighing, transfers, reaction setup, and workup, must be performed inside a properly functioning chemical fume hood.[19][20][21] The hood sash should be kept as low as possible to act as a physical barrier.[21]

-

Glove Box: For particularly reactive, oxygen-sensitive, or highly toxic analogs, a glove box provides an inert and contained atmosphere.[22]

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[18][23]

Personal Protective Equipment (PPE): The Last Barrier

PPE must be worn at all times when handling these compounds.[4][24] The level of protection depends on the scale and nature of the operation.[25]

| Task | Eye/Face Protection | Hand Protection | Body Protection |

| Weighing/Transfer (Solids) | Safety glasses with side shields (ANSI Z87.1 rated).[25] | Disposable nitrile gloves.[25] | Lab coat.[4] |

| Solution Transfer/Reaction Setup (<500 mL) | Splash-proof chemical goggles.[20] | Nitrile gloves. Check manufacturer's resistance data for solvents used. | Lab coat.[20] |

| Reaction Workup/Purification | Splash-proof chemical goggles and a face shield.[19][21] | Heavier nitrile or other chemical-resistant gloves (e.g., neoprene) for prolonged solvent contact.[25] | Lab coat and a chemical-resistant apron.[25] |

| Spill Cleanup | Splash-proof chemical goggles and a face shield.[19] | Heavy-duty, chemical-resistant gloves (e.g., Nitrile).[19] | Lab coat and chemical-resistant apron. |

Standard Operating Procedure: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process. Always consult the material's specific Safety Data Sheet (SDS) before beginning work.[19]

Storage and Handling

-

Procurement and Storage:

-

Upon receipt, date the container.[22]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers.[19][21]

-

Ensure containers are tightly closed and clearly labeled according to WHMIS/GHS standards.[19]

-

Due to potential toxicity, store in a locked cabinet or otherwise secured location.[7][9][18]

-

-

Handling Protocol:

-

Preparation: Designate a specific area within the fume hood for the experiment.[22] Remove all unnecessary equipment and chemicals.

-

Weighing: Weigh solids in the fume hood to prevent inhalation of dust.

-

Reaction: Use as dilute a solution as is practical for the chemistry.[21] When adding reagents, direct the opening of the vessel away from yourself and others.[19] Use appropriate cooling if the reaction is expected to be exothermic.

-

Post-Reaction: After handling, wash hands and forearms thoroughly with soap and water.[12][22] Decontaminate the work area.

-

Visualized Experimental Workflow

The following diagram outlines the critical safety checkpoints in a typical experimental workflow involving brominated vinyl pyrazoles.

Caption: General experimental workflow with integrated safety checkpoints.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. Emergency contact numbers and the location of safety equipment (showers, eyewash stations, spill kits) should be clearly posted.

Chemical Spills

-

Alert: Immediately alert personnel in the vicinity.[26]

-

Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab.

-

Contain (Minor Spills): For small, manageable spills, contain the material with an absorbent material like sand, vermiculite, or a spill pillow.[27] Do not use combustible materials like paper towels for large quantities of reactive substances.

-

Cleanup: Wearing appropriate PPE (Section 3.2), carefully collect the absorbed material and contaminated items into a designated, labeled hazardous waste container.[27]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Personnel Exposure

Immediate and correct first aid is critical.

-

Skin Contact:

-

Immediately proceed to the nearest safety shower or sink.

-

Flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[26][28]

-

Remove any contaminated clothing, shoes, and jewelry while under the shower.[26]

-

Seek medical attention, especially if irritation, redness, or pain persists.[12]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

-

Rinse the mouth thoroughly with water. Do NOT induce vomiting.[7]

-

Seek immediate medical attention. Provide the medical team with the name of the chemical and the SDS if possible.

-

Visualized First Aid Decision Tree

Caption: First aid decision tree for personnel exposure incidents.

Waste Management: A Critical Final Step

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

-

Waste Categorization: All waste materials contaminated with brominated vinyl pyrazoles, including reaction residues, contaminated solvents, and solid materials (gloves, silica gel, filter paper), must be classified as Halogenated Organic Waste .[15][24][27]

-

Segregation is Mandatory: Never mix halogenated waste with non-halogenated organic waste.[15] This prevents the formation of toxic brominated dioxins during the waste treatment process.[15]

-

Containerization:

-

Disposal: Adhere strictly to your institution's hazardous waste disposal procedures.[27] Arrange for timely pickup by trained environmental health and safety personnel.

Conclusion

Brominated vinyl pyrazoles are valuable tools in the arsenal of the medicinal chemist, but their utility is matched by their potential hazards. A comprehensive understanding of the risks associated with the pyrazole core, the reactive vinyl group, and the halogen substituent is non-negotiable. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to established handling and disposal protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of these compounds. A culture of safety, grounded in technical understanding and procedural discipline, is the most critical reagent in any successful research endeavor.

References

- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.

- Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.

- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.

- Best Practices for Avoiding Incidents With Reactive Chemicals. (2013, September 18). American Laboratory.

- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island.

- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.

- The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.

- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020, December 22). Journal of Medicinal Chemistry - ACS Publications.

- Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College.

- Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (n.d.). J-Stage.

- SOP: Water-Reactive Chemicals. (2024, April 12). PennEHRS - UPenn EHRS - University of Pennsylvania.

- PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.

- Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.

- Pyrazole 98 288-13-1. (n.d.). MilliporeSigma.

- 5-(Furan-2-yl)-1H-pyrazol-3-amine - GHS Data. (2025, October 15). EPA.

- Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. (n.d.). Royal Society of Chemistry.

- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.

- Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health & Safety.

- Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.

- Other Disposal Guidance. (2024, August 28). US EPA.

- SAFETY DATA SHEET - Pyrazole. (2026, January 6). MilliporeSigma.

- SAFETY DATA SHEET - 3-Amino-4-bromopyrazole. (2024, December 19). TCI Chemicals.

- Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015, September 3). eGrove.

- Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.

- SAFETY DATA SHEET. (2024, September 25). Kao Chemicals.

- 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole - Safety Data Sheet. (n.d.). AK Scientific, Inc.

- N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. (n.d.). ResearchGate.

- Emergency Response Procedures for Chemical Exposure in Factories. (2025, September 20). Caluanie Muelear Oxidize.

- Work instruction: What to do in case of a chemical incident. (2024, July 5). Radboud University.

Sources

- 1. mdpi.com [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]

- 7. echemi.com [echemi.com]

- 8. Pyrazole 98 288-13-1 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]

- 16. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]

- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 18. aksci.com [aksci.com]

- 19. files.upei.ca [files.upei.ca]

- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 21. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 22. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 23. chemical.kao.com [chemical.kao.com]

- 24. scienceready.com.au [scienceready.com.au]

- 25. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 26. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. ru.nl [ru.nl]

- 29. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]

A Technical Guide to the Reactivity and Synthetic Utility of the 3-Bromo Position in 1-Ethenyl-5-methyl-1H-pyrazole

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, with numerous FDA-approved drugs and advanced materials incorporating this privileged heterocycle.[1] The ability to selectively functionalize the pyrazole core is paramount for developing novel molecular entities. This in-depth technical guide focuses on the reactivity profile of 1-ethenyl-5-methyl-1H-pyrazole, a versatile building block, with a specific emphasis on the synthetic transformations enabled by its 3-bromo substituent. The bromine atom at the C3 position serves as a highly effective and versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key reaction classes, field-proven experimental protocols, mechanistic insights, and the influence of the N1-ethenyl and C5-methyl substituents on the molecule's reactivity.

Introduction: The Strategic Importance of the 3-Bromo Pyrazole Core

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical pharmacophore in drug design.[1] Strategic functionalization of the pyrazole ring is key to modulating the physicochemical and pharmacological properties of these molecules. Halogenated pyrazoles, particularly bromopyrazoles, are exceptionally valuable intermediates due to their stability and predictable reactivity in transition-metal-catalyzed cross-coupling reactions.[2]

The subject of this guide, 1-ethenyl-5-methyl-1H-pyrazole, possesses three key structural features that influence its reactivity:

-

The Pyrazole Core: A stable aromatic system.

-

The N1-Ethenyl (Vinyl) Group: This group modulates the electronic properties of the ring system. While N-substitution can impact the aromaticity of the pyrazole ring, the vinyl group also presents a potential site for other reactions, though this guide focuses on the C3-Br bond.[3][4][5]

-

The C5-Methyl Group: An electron-donating group that can subtly influence the electron density of the ring.

-

The C3-Bromo Substituent: The primary focus of our discussion, this atom is the key linchpin for a multitude of powerful synthetic transformations. The reactivity of aryl bromides in palladium-catalyzed reactions is generally robust and often offers a good balance between reactivity and stability, being more reactive than chlorides but more accessible and stable than iodides.[6]

This guide will systematically explore the most powerful and widely used methods for leveraging the C3-Br bond, providing both the theoretical basis and practical, actionable protocols for laboratory implementation.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the 3-bromo position of our target pyrazole is an ideal substrate for these transformations.[7] Generally, 3-bromopyrazoles exhibit higher reactivity in these couplings compared to their 4-bromopyrazole isomers.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[8][9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C3-Br bond of the pyrazole, forming a Pd(II) intermediate.

-

Transmetallation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of bromopyrazoles.[8][10]

Materials:

-

1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

-

Solvent (e.g., Dioxane/H₂O, DMF, Toluene)

Procedure:

-

To a dry Schlenk tube or microwave vial, add the 3-bromopyrazole, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., Dioxane and Water, typically in a 4:1 to 10:1 ratio).

-

Seal the vessel and heat the reaction mixture with vigorous stirring. Reaction temperature can range from 60 °C to 120 °C, depending on substrate reactivity.[2][8] Microwave irradiation can significantly shorten reaction times.[10]

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane / H₂O | 120 (µW) | [10] |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane / H₂O | 90 | [8] |

| P1 or P2 Precatalysts | Biarylphosphine | K₃PO₄ | Dioxane / H₂O | 60 - 100 |[2] |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[11][12] This reaction is indispensable in pharmaceutical chemistry, where the aryl-amine linkage is a common structural motif. The use of bulky, electron-rich phosphine ligands is critical for achieving high efficiency.[12][13]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[11]

-

Oxidative Addition: Pd(0) inserts into the C3-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium amido complex.

-

Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of bromo-heterocycles.[13][14][15]

Materials:

-

1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Palladium Precatalyst (e.g., tBuBrettPhos-Pd-G3, Pd₂(dba)₃) (1-3 mol%)

-

Ligand (if not using a precatalyst, e.g., BINAP, Xantphos) (2-6 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5 - 2.0 equiv)

-

Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

-

Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox, as the catalysts and strong bases are often air- and moisture-sensitive.

-

To a dry vial, add the palladium source, ligand (if needed), and base.

-

In a separate vial, dissolve the 3-bromopyrazole and the amine in the anhydrous solvent.

-

Transfer the substrate solution to the vial containing the catalyst and base.

-

Seal the vial tightly and heat with stirring. Temperatures typically range from 80 °C to 110 °C.[14][15]

-

Monitor the reaction by LC-MS. Reactions are often complete within 4-24 hours.

-

After cooling, carefully quench the reaction by pouring it into a separatory funnel containing water or saturated aqueous NH₄Cl.

-

Extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Conditions

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Pyrazole-phosphine | NaOt-Bu | Toluene | 80-85 | [14] |

| tBuBrettPhos Pd G3 | tBuBrettPhos | K₂CO₃ | t-Amyl alcohol | 110 | [13] |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |[15] |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.

Mechanistic Rationale: The cycle involves the palladium catalyst in a similar fashion to other cross-couplings, while the copper co-catalyst activates the alkyne.

-

A copper(I) acetylide is formed from the terminal alkyne, copper(I) salt, and a base (typically an amine like Et₃N).

-

The Pd(0) catalyst undergoes oxidative addition into the C3-Br bond.

-

Transmetallation occurs where the acetylide group is transferred from copper to the palladium(II) center.

-

Reductive elimination yields the 3-alkynylpyrazole product and regenerates the Pd(0) catalyst.

Field-Proven Protocol: Sonogashira Coupling

This protocol is adapted from procedures for coupling bromo-heterocycles.[10][16][17]

Materials:

-

1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

-

Terminal Alkyne (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(CF₃COO)₂) (1-5 mol%)

-

Copper(I) Co-catalyst (e.g., CuI) (2-10 mol%)

-

Base/Solvent (e.g., Et₃N, Diisopropylamine)

-

Co-Solvent (optional, e.g., DMF, THF, CH₃CN)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 3-bromopyrazole, palladium catalyst, and copper(I) iodide.

-

Add the degassed solvent(s) and the base (e.g., triethylamine).

-

Add the terminal alkyne via syringe and stir the mixture.

-

Heat the reaction to a temperature between room temperature and 100 °C.[16] The optimal temperature depends on the reactivity of the substrates.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[10]

-

Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.

-

Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Data Summary: Typical Sonogashira Coupling Conditions

| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | CH₃CN | 80 | [10] |

| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | [16][17] |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 |[18] |

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route to vinyl-substituted pyrazoles.[19][20] The reaction typically requires a Pd(0) or Pd(II) catalyst and a base.

Mechanistic Rationale:

-

Oxidative Addition: Pd(0) inserts into the C3-Br bond.

-

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and inserts into the Pd-C bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity (typically E-alkenes are formed).

-

Catalyst Regeneration: The base neutralizes the generated HBr and facilitates the regeneration of the Pd(0) catalyst.

Field-Proven Protocol: Heck Reaction

This protocol is based on general procedures for bromo-pyridines and other bromo-heterocycles.[18][21][22]

Materials:

-

1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

-

Alkene (e.g., Styrene, Acrylate) (1.2 - 2.0 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

-

Ligand (optional, e.g., P(o-tol)₃, PPh₃) (2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.5 equiv)

-

Solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

-

In a sealed tube or pressure vessel, combine the 3-bromopyrazole, palladium catalyst, ligand (if used), and base.

-

Add the anhydrous, degassed solvent.

-

Add the alkene to the mixture.

-

Seal the vessel and heat to the desired temperature, typically between 80 °C and 140 °C.[21]

-

Stir vigorously for 6-24 hours, monitoring the reaction by GC-MS or LC-MS.

-

After cooling, filter the reaction mixture to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify via column chromatography to isolate the vinylated pyrazole product.

Alternative Functionalization: Metal-Halogen Exchange

Beyond palladium catalysis, the 3-bromo position is amenable to metal-halogen exchange, which transforms the electrophilic C3 carbon into a potent nucleophile. This strategy opens the door to reactions with a wide range of electrophiles.

Lithium-Halogen Exchange: This is a fundamental organometallic reaction where an organolithium reagent, typically n-butyllithium (n-BuLi), exchanges with the bromine atom.[23][24] The reaction is kinetically controlled and extremely fast, often requiring cryogenic temperatures (-78 °C) to prevent side reactions.[25]

Causality and Trustworthiness: The success of this reaction relies on the much greater thermodynamic stability of 3-lithiopyrazole and bromobutane compared to 3-bromopyrazole and butyllithium. The reaction must be performed under strictly anhydrous and anaerobic conditions, as the resulting organolithium species is highly basic and reactive towards water, CO₂, and oxygen.

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Trapping

Materials:

-

1-ethenyl-5-methyl-3-bromo-1H-pyrazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Anhydrous THF

-

Electrophile (e.g., benzaldehyde, dry ice (solid CO₂), TMSCl) (1.2 equiv)

Procedure:

-